[2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](morpholin-4-yl)methanone
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Overview
Description
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE: is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized to introduce the pyrazole and morpholino groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrazole rings, often facilitated by bases like sodium hydride
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinoline derivatives, such as:
- (2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Uniqueness
What sets 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H20N4O2/c1-13-16(12-20-22(13)2)18-11-15(14-5-3-4-6-17(14)21-18)19(24)23-7-9-25-10-8-23/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
RZQWAJQOIRLDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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